molecular formula C17H15N5S2 B1370580 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1114597-36-2

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1370580
CAS No.: 1114597-36-2
M. Wt: 353.5 g/mol
InChI Key: BOFFQEVOYOUATG-UHFFFAOYSA-N
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Description

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound that combines multiple functional groups, including an amino group, a thieno[2,3-b]pyridine moiety, a dimethylphenyl group, and a triazole-thiol structure

Scientific Research Applications

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Chemical Biology: Employed in the development of chemical probes for biological systems.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Future Directions

Thieno[2,3-b]pyridine derivatives are currently being actively studied due to their diverse biological activity . Future research may focus on exploring the potential applications of these compounds in various fields, including their use as antimicrobial agents, antiviral drugs, anti-inflammatory drugs, antidiabetic drugs, anti-hypertensive medications, and antitumor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate electrophiles.

    Attachment of the Dimethylphenyl Group: This can be done through cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Thiol Group: The thiol group is typically introduced in the final step through thiolation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can undergo various substitution reactions to form amides, sulfonamides, or other derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

    Cyclization Conditions: Acidic or basic conditions, often with heat.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of nitro groups.

    Amides and Sulfonamides: Formed from the substitution reactions of the amino group.

Mechanism of Action

The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-aminothieno[2,3-b]pyridine-2-carbonitrile
  • 3-aminothieno[2,3-b]pyridine-2-carboxamide
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S2/c1-9-5-3-7-12(10(9)2)22-15(20-21-17(22)23)14-13(18)11-6-4-8-19-16(11)24-14/h3-8H,18H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFFQEVOYOUATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

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